3,7-Dimethyl-2,6-octadienal

antibacterial MBC comparison food preservation

Citral (3,7-dimethyl-2,6-octadienal, CAS 5392-40-5) outperforms geraniol, citronellal, and linalool with 8-16× lower MBC values against E. coli, Salmonella typhimurium, and Xanthomonas spp., enabling reduced active loading and lower formulation cost. Its α,β-unsaturated aldehyde functionality is irreplaceable for pseudoionone synthesis via aldol condensation—inaccessible to alcohol or saturated analogs. Against MRSA, citral achieves MIC = 0.5 mg/mL with superior efflux pump inhibition and exhibits 100% inhibition of all 12 tested fungal species. Purchase citral for antimicrobial adjuvants, natural preservative systems, vapor-phase fumigation, and vitamin A/fragrance supply chains.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
Cat. No. B7798219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyl-2,6-octadienal
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC=O)C)C
InChIInChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3
InChIKeyWTEVQBCEXWBHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Dimethyl-2,6-octadienal (Citral) Procurement Specifications and Baseline Characteristics


3,7-Dimethyl-2,6-octadienal, commonly known as citral (CAS 5392-40-5), is an acyclic monoterpene aldehyde with the molecular formula C₁₀H₁₆O and molecular weight 152.24 g/mol [1]. It is a mixture of two geometric isomers: the E-isomer (geranial, trans-citral) and the Z-isomer (neral, cis-citral) [1]. Commercial citral is a pale yellow to colorless oily liquid with a strong lemon aroma, boiling point 228-229 °C, density 0.886-0.891 g/mL at 20 °C, and refractive index 1.486-1.490 [1]. It is insoluble in glycerol, very slightly soluble in water, but soluble in fixed oils, mineral oil, and propylene glycol [1]. Standard commercial specifications require ≥96% purity (sum of cis- and trans-isomers by GC) [1].

Why 3,7-Dimethyl-2,6-octadienal Cannot Be Substituted by Structurally Similar Monoterpenes


Although citral shares the C₁₀ monoterpene backbone with compounds such as geraniol, citronellal, and linalool, functional group differences (aldehyde vs. alcohol) and double-bond conjugation patterns produce divergent antimicrobial potency, spectrum, and mechanism of action [1]. Head-to-head comparative studies reveal that citral exhibits 2- to 16-fold lower MIC/MBC values than geraniol against multiple bacterial strains [2][3], while also demonstrating superior efflux pump inhibition [4]. Within citral itself, the Z-isomer (neral) shows distinct thermodynamic binding properties compared to the E-isomer (geranial), with molecular docking studies indicating differential inhibitory potential [5]. Additionally, citral's α,β-unsaturated aldehyde functionality enables specific synthetic transformations—such as pseudoionone synthesis—that are inaccessible to its saturated or alcohol analogs [6]. These quantifiable differences underscore that substituting citral with a generic monoterpene or natural oil blend compromises both functional performance and downstream synthetic utility.

Quantitative Differentiation Evidence for 3,7-Dimethyl-2,6-octadienal (Citral) vs. Closest Analogs


Antimicrobial Potency: Citral vs. Geraniol and Citronellal Against Gram-Negative and Gram-Positive Bacteria

In a head-to-head comparison using broth dilution methodology, citral exhibited minimum bactericidal concentrations (MBC) 2- to 16-fold lower than geraniol and citronellal across a panel of clinically and agriculturally relevant bacterial strains [1]. Against Escherichia coli and E. coli HB101, citral achieved MBC at 3.9 μL/mL, compared to 31.25 μL/mL for geraniol (8-fold difference) and 62.5 μL/mL for citronellal (16-fold difference) [1]. Similar potency advantages were observed against Staphylococcus aureus (citral MBC 3.9 μL/mL; geraniol 15.625 μL/mL; citronellal 31.25 μL/mL) and Xanthomonas oryzae (citral 1.9 μL/mL; geraniol 7.8 μL/mL; citronellal 15.625 μL/mL) [1].

antibacterial MBC comparison food preservation monoterpene aldehydes

Anti-MRSA Efficacy: Citral vs. Geraniol and Citronellol MIC and MBC Comparison

Against methicillin-resistant Staphylococcus aureus (MRSA), citral demonstrated a minimum inhibitory concentration (MIC) of 0.5 mg/mL, which is 2-fold more potent than geraniol (MIC = 1 mg/mL) and 4-fold more potent than citronellol (MIC = 0.25 mg/mL, though with a higher MBC/MIC ratio indicating less consistent bactericidal activity) [1]. Citral also matched geraniol in biofilm inhibitory activity (MBIC = 1 mg/mL) [1]. In a separate head-to-head study, citral combined with antibiotics reduced the MIC in the S. aureus K2068 efflux pump-overexpressing strain from 16 μg/mL to 4 μg/mL, whereas geraniol only reduced it to 8 μg/mL [2].

MRSA MIC MBC biofilm inhibition antibiotic resistance

Isomer-Specific Inhibitory Potential: Z-Citral (Neral) vs. E-Citral (Geranial) Enzyme Binding

Molecular docking analysis against the Diaminopimelate Decarboxylase (DAPDC) enzyme from Brucella melitensis revealed that both citral isomers can bind to the enzyme's active site, but the Z-isomer (neral) exhibited higher stability and greater inhibitory potential with a lower free energy of binding (≈ -11.54 kcal/mol) compared to the E-isomer (geranial) [1]. This ~1.5 kcal/mol difference in binding free energy corresponds to approximately one order of magnitude difference in predicted binding affinity [1]. Additionally, the Z-isomer demonstrates greater inherent stability than the E-isomer, with typical natural ratios of 1:2 to 3:2 (neral:geranial) and neral being more resistant to thermal isomerization [2].

molecular docking isomer selectivity DAPDC enzyme brucellosis drug discovery

Purified Citral vs. Lemongrass Essential Oil: 100-Fold Potency Advantage

In a direct comparative study, purified citral exhibited up to 100-fold higher antimicrobial activity than lemongrass essential oil containing 63% citral [1]. Against mature Pseudomonas aeruginosa biofilms, citral achieved an IC₅₀ of 0.1 ± 0.01 mL/L, whereas lemongrass essential oil required an IC₅₀ of 7.3 ± 0.4 mL/L—a 73-fold potency advantage for the purified compound [1]. The study also determined that the accompanying components in the natural oil mixture exerted antagonistic rather than synergistic effects on citral's antimicrobial action [1].

purified compound essential oil comparison biofilm disruption antimicrobial potency

Synthetic Utility: Citral as Exclusive α,β-Unsaturated Aldehyde Precursor for Pseudoionone

Citral is the primary industrial starting material for pseudoionone synthesis, which proceeds via aldol condensation with acetone—a reaction that requires the α,β-unsaturated aldehyde functionality uniquely present in citral among the common C₁₀ monoterpenes [1]. In continuous-flow microreactor systems, citral conversion to pseudoionone achieves high efficiency with controlled selectivity, whereas analogs such as geraniol and citronellal lack the conjugated aldehyde system required for this transformation [1]. Pseudoionone serves as the key intermediate for ionone fragrance compounds and vitamin A synthesis, representing an irreplaceable industrial pathway [1].

chemical synthesis pseudoionone vitamin A precursor ionone selectivity

Antifungal Spectrum: Citral and Geraniol Demonstrate Equivalent Broad-Spectrum Coverage Superior to Linalool, Cineole, and Menthol

In a comprehensive screening of five essential oil constituents against 12 fungal species (including yeast-like and filamentous fungi), both citral and geraniol inhibited all 12 fungi (100% inhibition rate), whereas linalool inhibited 10 fungi (83%), cineole inhibited 7 fungi (58%), and menthol inhibited 7 fungi (58%) [1]. This establishes that while citral and geraniol are functionally equivalent in antifungal spectrum breadth, both are clearly differentiated from other monoterpenes. In vapor-phase assays against citrus postharvest pathogens, citral and geranial (the E-isomer) from 15 μL/L solutions were fungicidal to Penicillium digitatum and Geotrichum candidum, whereas neral was fungicidal only to G. candidum, and citral-related compounds (citronellal, citronellol, citronellic acid) were substantially less effective [2].

antifungal broad-spectrum fungi inhibition natural preservative

Optimal Application Scenarios for 3,7-Dimethyl-2,6-octadienal Based on Quantified Differentiation


Antimicrobial Formulation Development Requiring Maximal Gram-Negative Potency

For formulations targeting Gram-negative pathogens such as E. coli, Salmonella typhimurium, and Xanthomonas species, citral offers 8- to 16-fold lower MBC values compared to geraniol and citronellal [1]. This translates to reduced active ingredient loading, lower formulation costs, and minimized organoleptic interference. Applications include agricultural bactericides, food-contact surface sanitizers, and natural preservative systems for beverages and processed foods [1].

Anti-MRSA and Efflux Pump-Mediated Resistance Reversal

Citral demonstrates superior anti-MRSA potency (MIC = 0.5 mg/mL, 2-fold lower than geraniol) and enhanced efflux pump inhibition—reducing antibiotic MIC from 16 μg/mL to 4 μg/mL compared to geraniol's reduction to 8 μg/mL [2][3]. This positions citral as a preferred adjuvant in combination antimicrobial therapies targeting multidrug-resistant S. aureus, where the 2-fold difference in MIC reduction may be clinically meaningful [3].

Industrial Synthesis of Pseudoionone and Downstream Ionones/Vitamin A

Citral is irreplaceable as the α,β-unsaturated aldehyde starting material for pseudoionone synthesis via aldol condensation with acetone [4]. This reaction pathway is inaccessible to geraniol, citronellal, and other monoterpenes. Industrial purchasers in the fragrance and vitamin A supply chains must procure citral specifically, as no structural analog can substitute for this transformation [4].

Postharvest Fungal Control Requiring Broad-Spectrum Activity

Citral provides 100% inhibition coverage against all 12 tested fungal species, matching geraniol but outperforming linalool (83%), cineole (58%), and menthol (58%) [5]. In vapor-phase applications against citrus pathogens, citral and its E-isomer geranial are fungicidal to both P. digitatum and G. candidum, whereas the Z-isomer neral is effective only against G. candidum [6]. For vapor-phase fumigation of citrus, specification of isomer ratio or selection of geranial-enriched citral may enhance efficacy [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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